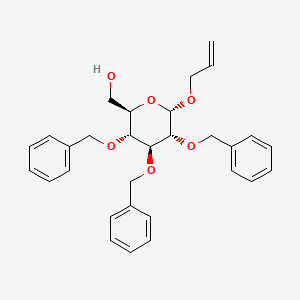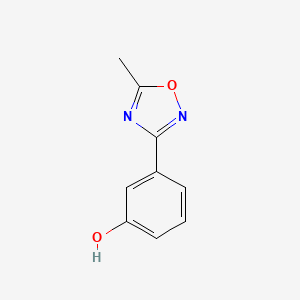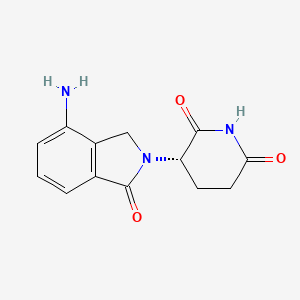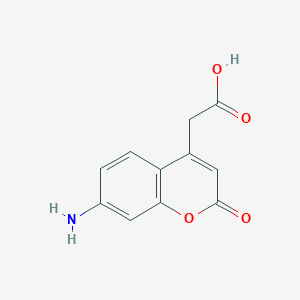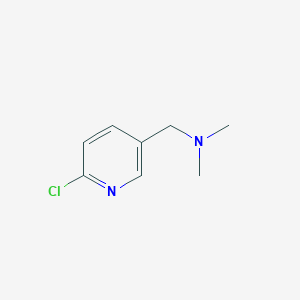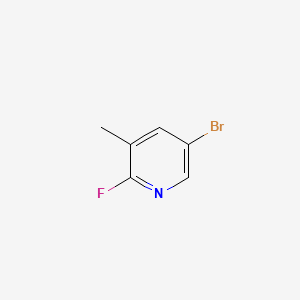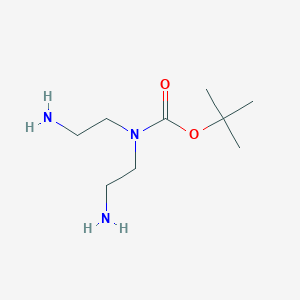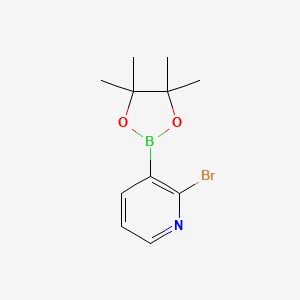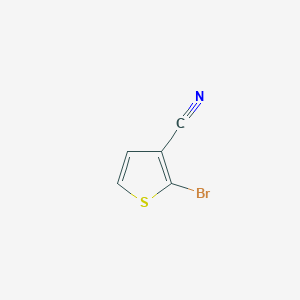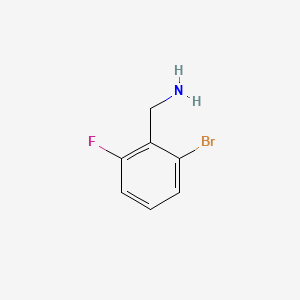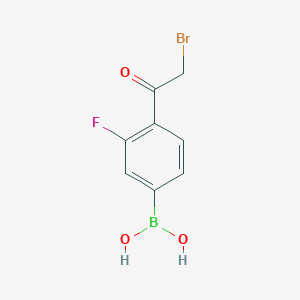
4-Bromoacetyl-3-fluorophenylboronic acid
説明
4-Bromoacetyl-3-fluorophenylboronic acid is a chemical compound with the CAS Number: 481725-36-4. It has a molecular weight of 260.86 . The IUPAC name for this compound is 4-(bromoacetyl)-3-fluorophenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-Bromoacetyl-3-fluorophenylboronic acid is 1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Bromoacetyl-3-fluorophenylboronic acid has a molecular weight of 260.86 . It is stored at a temperature of 2-8°C .科学的研究の応用
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
Safety And Hazards
特性
IUPAC Name |
[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVHKBNJUHSCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478221 | |
| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoacetyl-3-fluorophenylboronic acid | |
CAS RN |
481725-36-4 | |
| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

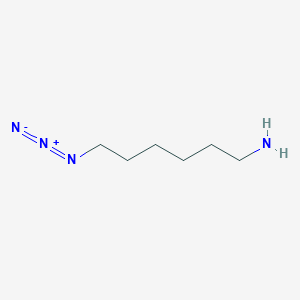
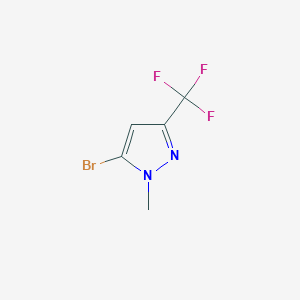
![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)
